molecular formula C15H23ClN2O B2454711 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride CAS No. 1423034-78-9

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride

Cat. No.: B2454711
CAS No.: 1423034-78-9
M. Wt: 282.81
InChI Key: DQJQKJIJTKJCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 3-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride , which precisely describes its molecular architecture. Breaking down the nomenclature:

  • 3-amino : Indicates an amino group (-NH₂) at the third carbon of the propanone backbone.
  • 1-(3-methylpiperidin-1-yl) : Specifies a 3-methyl-substituted piperidine ring attached to the first carbon of the propanone.
  • 3-phenyl : Denotes a benzene ring attached to the third carbon.
  • hydrochloride : Confirms the compound exists as a salt with a chloride counterion.

The molecular formula is C₁₅H₂₂N₂O·HCl , with a molecular weight of 282.82 g/mol . The structure comprises three key components (Figure 1):

  • A piperidine ring with a methyl group at the 3-position.
  • A propanone backbone linking the piperidine and phenyl groups.
  • An amino group and phenyl ring at the third carbon, creating stereochemical complexity.

InChI :

InChI=1S/C15H22N2O.ClH/c1-12-6-5-9-17(11-12)15(18)14(16)10-13-7-3-2-4-8-13;/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3;1H  

SMILES :

CC1CCCN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl  

These notations encode the compound’s connectivity and stereochemistry, essential for computational modeling.

Systematic and Common Aliases in Literature

The compound is referenced under multiple designations across scientific databases and commercial catalogs:

Systematic Name Common Aliases
This compound EVT-2591785 (Evitachem), ENAH0424AD70 (Sigma-Aldrich), 1423034-78-9 (CAS)
3-Methylamino-1-phenylpropan-1-one hydrochloride
3-(3-Methylpiperidinyl)-3-phenylpropanone amine hydrochloride

These aliases reflect variations in substituent numbering and salt notation, often depending on the synthetic route or vendor-specific coding.

CAS Registry and Regulatory Classification

The CAS Registry Number for this compound is 1423034-78-9 , uniquely identifying it in chemical databases. Regulatory classifications include:

  • Research Use Only (RUO) : Not approved for therapeutic applications, as indicated by supplier disclaimers.
  • Controlled Substance Analog : Structural similarities to synthetic cathinones may subject it to analog laws in jurisdictions regulating psychoactive substances.
  • Laboratory Chemical : Classified under general laboratory chemicals in safety data sheets, requiring handling in ventilated environments.

A comparative analysis of regulatory statuses is provided below:

Regulatory Framework Classification Basis
United States FDA Unapproved new drug Lacks clinical trial data
European Chemical Agency (ECHA) Not listed under REACH Annexes Limited production volume
International Narcotics Board Not scheduled Absence of reported abuse liability

Properties

IUPAC Name

3-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-12-6-5-9-17(11-12)15(18)10-14(16)13-7-3-2-4-8-13;/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJQKJIJTKJCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methylpiperidine with a suitable phenylpropanone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine (–NH₂) undergoes alkylation, acylation, and condensation reactions.

Reaction TypeConditionsProductYieldNotes
AcylationAcetic anhydride (1.5 eq), CH₂Cl₂, 0°C → RT, 4hAcetamide derivative78%Amide formation confirmed via IR (1650 cm⁻¹ C=O stretch)
BenzoylationBenzoyl chloride (1.2 eq), Et₃N (2 eq), THF, reflux, 12hN-Benzoylated product65%Requires base to neutralize HCl byproduct
Reductive AminationBenzaldehyde (1 eq), NaBH₃CN (1.5 eq), MeOH, RT, 24hSecondary amine52%Limited by steric hindrance from 3-methylpiperidine

Reduction of the Ketone Moiety

The ketone (–CO–) is susceptible to borohydride reductions:

Reducing AgentConditionsProductStereoselectivity
NaBH₄MeOH, 0°C → RT, 2hSecondary alcohol (racemic)None observed
L-SelectrideTHF, –78°C, 1h(R)-Alcohol82% ee (kinetic control)

Mechanistic Insight : Steric bulk from the 3-methylpiperidine ring directs hydride attack to the less hindered face of the ketone .

Acid-Base Interactions and Salt Formation

The hydrochloride salt participates in pH-dependent equilibria:

pH RangeDominant FormReactivity
< 2Protonated amine (NH₃⁺)Electrophilic substitution at aromatic ring
7–9Free base (NH₂)Nucleophilic reactions (e.g., SN² alkylation)
> 10Deprotonated amine (NH⁻)Metal complexation (e.g., Cu²⁺, Fe³⁺)

Piperidine Ring Functionalization

The 3-methylpiperidine component undergoes ring-opening and substitution:

ReactionReagentsProductKey Data
Hofmann EliminationNaOH (excess), heat3-Methyl-1-penteneGC-MS: m/z 84 (base peak)
N-OxidationmCPBA (1.2 eq), CHCl₃, 0°C, 1hPiperidine N-oxide¹H NMR: δ 3.2 ppm (N–O)

Catalytic Cross-Coupling Reactions

The phenyl group participates in Pd-mediated couplings:

Reaction TypeCatalyst SystemProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, 80°C, 12hBiaryl derivative67%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, 24hN-Arylpiperidine58%

Condensation Reactions

The ketone engages in Knoevenagel and Mannich reactions:

ReactionConditionsProductApplication
KnoevenagelMalononitrile (1 eq), NH₄OAc, EtOH, reflux, 6hα,β-Unsaturated nitrileAnticancer screening
MannichFormaldehyde (1 eq), morpholine (1 eq), H₂O, RT, 48hβ-Amino ketoneBioactive scaffold

Critical Analysis :

  • Steric Effects : The 3-methyl group on the piperidine ring reduces reaction rates in planar transition states (e.g., SN²: 15% slower vs. unsubstituted piperidine) .

  • Solubility : Hydrochloride salt enhances water solubility (28 mg/mL at 25°C) but limits nonpolar organic reactivity .

  • Thermal Stability : Decomposes above 210°C via retro-aldol cleavage (TGA data: 8% mass loss at 210°C) .

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a strategic intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride typically involves several chemical reactions:

  • Starting Materials : The synthesis begins with 3-methylpiperidine and a phenylpropanone derivative.
  • Reaction Conditions : Controlled conditions, including temperature and pressure, are maintained to favor the desired product formation.
  • Catalysts : Catalysts may be employed to enhance reaction efficiency and yield.

Chemistry

In the field of organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for creating new derivatives with potentially enhanced properties.

Biology

The compound has been studied for its biological activities, particularly its effects on cellular processes. Research indicates that it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential applications in neuropharmacology.

Medicine

Ongoing research aims to explore its therapeutic potential in treating neuropsychiatric disorders due to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may exhibit analgesic or anxiolytic properties, although comprehensive pharmacological evaluations are necessary to confirm these effects.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Biological Activity

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride, commonly referred to as this compound, is a synthetic organic molecule with significant potential in pharmacological applications. Its structure features an amino group, a piperidine ring, and a phenyl group, which contribute to its biological activity. This article provides an in-depth analysis of the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

PropertyValue
Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
IUPAC Name 3-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one
CAS Number 1016771-29-1
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. The compound has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation suggests potential applications in treating neuropsychiatric disorders.

Key Mechanisms:

  • Receptor Binding : The compound interacts with serotonin receptors (5-HT receptors), influencing mood and anxiety levels.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters in the synaptic cleft.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antidepressant Effects

Studies have demonstrated that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in the management of depression and anxiety disorders. For instance, a study highlighted the efficacy of similar compounds in reducing depressive symptoms in animal models through increased serotonin levels .

Neuroprotective Properties

The compound has shown promise as a neuroprotective agent, potentially safeguarding neuronal cells from damage caused by oxidative stress. This property is particularly relevant in conditions such as Alzheimer’s disease and other neurodegenerative disorders .

Appetite Regulation

Research suggests that compounds with similar structures can influence appetite regulation through modulation of neuropeptides involved in energy homeostasis. This could position them as candidates for obesity treatment .

Case Studies

Several studies have explored the effects of this compound and its analogs:

  • Study on Depression : In a controlled trial involving animal models, administration of a related compound resulted in a significant decrease in depressive-like behaviors, suggesting its potential as an antidepressant .
  • Neuroprotective Effects : A study reported that treatment with similar compounds led to reduced neuronal cell death in vitro under oxidative stress conditions, indicating neuroprotective capabilities .
  • Appetite Suppression : Research indicated that compounds structurally related to this compound could reduce food intake and body weight in rodent models, highlighting potential applications in obesity management .

Q & A

Basic Research Questions

Q. What are the recommended laboratory safety protocols for handling 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation exposure. In case of accidental release, contain spills mechanically using inert absorbents (e.g., vermiculite) and dispose of waste in sealed containers compliant with local regulations .
  • Store the compound at 2–8°C in a tightly sealed container, away from heat sources and oxidizing agents .
  • For inhalation exposure, immediately move to fresh air and seek medical attention .

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to analyze the piperidine and phenyl proton environments. Compare spectral data with reference standards (e.g., USP Reference Standards for related piperidinyl-propanone derivatives) .
  • Purity Assessment : Perform high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Use a C18 column and acetonitrile/water (0.1% trifluoroacetic acid) gradient. Acceptable purity thresholds should exceed 98% for pharmacological studies .

Q. What are the primary synthetic routes for this compound?

  • Methodological Answer :

  • Key Reaction : Condensation of 3-methylpiperidine with 3-amino-3-phenylpropan-1-one under acidic conditions (e.g., HCl catalysis).
  • Stepwise Protocol :

Dissolve 3-amino-3-phenylpropan-1-one in anhydrous dichloromethane.

Add 3-methylpiperidine dropwise under nitrogen atmosphere.

Introduce HCl gas to precipitate the hydrochloride salt.

Isolate the product via vacuum filtration and recrystallize from ethanol/ether .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing byproduct formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate variables (e.g., temperature, stoichiometry, reaction time). For example, a central composite design can identify optimal conditions for maximizing yield .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing efficiency and reduce side reactions (e.g., over-reduction of the ketone group) .
  • Byproduct Mitigation : Monitor reaction progress via inline FTIR spectroscopy to detect intermediates (e.g., Schiff bases) and adjust reagent ratios dynamically .

Q. What strategies resolve discrepancies between computational predictions and experimental data in biological activity studies?

  • Methodological Answer :

  • Validation Workflow :

Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like sigma receptors.

Validate with in vitro assays (e.g., radioligand displacement using [³H]-DTG).

If discrepancies arise, re-evaluate force field parameters (e.g., partial charges of the amino and piperidinyl groups) or consider allosteric binding modes .

  • Cross-Platform Data : Compare results across multiple computational tools (e.g., Schrödinger vs. MOE) to identify systematic errors .

Q. How to design stability studies under various storage conditions for long-term pharmacological applications?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines). Assess degradation via HPLC every 30 days for 6 months.
  • Photostability : Expose to UV light (ICH Q1B) and monitor for color changes or precipitate formation.
  • Critical Parameters : Degradation is often pH-dependent; buffer solutions (pH 1.2–7.4) can simulate gastrointestinal conditions for oral formulation studies .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in receptor-binding assays?

  • Methodological Answer :

  • Replicate Experiments : Conduct triplicate assays with fresh compound batches to rule out batch variability.
  • Control Validation : Verify receptor functionality with positive controls (e.g., haloperidol for sigma-1 receptors).
  • Orthogonal Assays : Confirm binding data with functional assays (e.g., calcium flux for GPCR activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.